molecular formula C10H9ClF3NO B8330384 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]butan-2-one

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]butan-2-one

Cat. No. B8330384
M. Wt: 251.63 g/mol
InChI Key: MJWPNXLLCRBZNE-UHFFFAOYSA-N
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Patent
US09301526B2

Procedure details

6.00 g of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetone (Int-11) (27 mMol) (synthesis according to P10 and comm av.) and 5.75 g of methyl iodide (40.5 mMol) were diluted in 120 mL of dimethoxyethane. 3.03 g of potassium hydroxide were added portionwise at room temperature. After cooling, 100 mL of water were added to the reaction mixture which was extracted twice with 150 mL of ethyl acetate. The organic phase was washed twice with 100 mL of water, dried over magnesium sulfate and concentrated. After purification on silica, 0.67 g (39%) of desired product 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butan-2-one (Int-12) were obtained, [M+1]=252.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:12][C:13]([CH3:15])=[O:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:16]I.[OH-].[K+].O>C(COC)OC>[Cl:1][C:2]1[C:3]([CH:12]([CH3:16])[C:13](=[O:14])[CH3:15])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC(=O)C
Name
Quantity
5.75 g
Type
reactant
Smiles
CI
Name
Quantity
120 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 150 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed twice with 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification on silica

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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